[1-(4-Chlorophenyl)propyl](prop-2-EN-1-YL)amine
Description
1-(4-Chlorophenyl)propylamine is a secondary amine featuring a 4-chlorophenyl group attached to a propyl chain and an allylamine (prop-2-en-1-yl) substituent. This compound is structurally related to bioactive molecules, particularly in medicinal chemistry, where such motifs are explored for CNS activity or enzyme inhibition .
Properties
Molecular Formula |
C12H16ClN |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-prop-2-enylpropan-1-amine |
InChI |
InChI=1S/C12H16ClN/c1-3-9-14-12(4-2)10-5-7-11(13)8-6-10/h3,5-8,12,14H,1,4,9H2,2H3 |
InChI Key |
SCNONDBZNZWOPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of 3-chloropropene with ammonia: This method involves the reaction of 3-chloropropene with ammonia to form 3-chloropropylamine, which is then hydrolyzed to yield 1-(4-Chlorophenyl)propylamine.
Reaction of acetone with ammonia: Another method involves the reaction of acetone with ammonia to produce 3-aminopropene, which can be further reacted to form the desired compound.
Industrial Production Methods: Industrial production methods for 1-(4-Chlorophenyl)propylamine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antiviral properties .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)propylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their synthesis, and properties:
| Compound Name | Key Structural Features | Synthesis Method | Physical Properties/Applications | Reference ID |
|---|---|---|---|---|
| 1-(4-Chlorophenyl)propylamine | 4-Chlorophenyl, propyl, allylamine | Not explicitly described in evidence | Likely liquid (inferred from analogs) | - |
| 1-(4-Chlorophenyl)-2-propylcyclopropan-1-amine | Cyclopropane ring, 4-chlorophenyl, propylamine | Cyclopropanation of allyl precursors | Potential CNS modulator (structural inference) | |
| N-Benzyl-3-(4-chlorophenyl)prop-2-yn-1-amine (1f) | Propargyl (alkyne), benzyl, 4-chlorophenyl | Pd-catalyzed coupling (General Procedure B2.A) | Orange oil, 77% yield; used in catalytic studies | |
| 2-(4-Chlorophenyl)propan-2-amine (HCl salt) | Dimethylamine, 4-chlorophenyl | Alkylation of ammonia derivatives | Hydrochloride salt; likely crystalline solid | |
| prop-2-en-1-yl[1-(4-propoxyphenyl)ethyl]amine | Propenylamine, 4-propoxyphenyl | Not detailed in evidence | Similar allylamine reactivity (inferred) |
Biological Activity
The compound 1-(4-Chlorophenyl)propylamine is a member of the class of compounds known for their diverse biological activities. This article aims to synthesize existing research findings on its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 1-(4-Chlorophenyl)propylamine is characterized by a propyl chain substituted with a 4-chlorophenyl group and an allyl amine moiety. The presence of the chlorophenyl group is significant as it often enhances the biological activity of compounds through increased lipophilicity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to 1-(4-Chlorophenyl)propylamine exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have demonstrated moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : There is evidence suggesting that such compounds can inhibit key enzymes like acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
- Antitumor Activity : Some derivatives have shown potential as anticancer agents, with studies indicating their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Studies
A study evaluated the antibacterial properties of synthesized compounds related to 1-(4-Chlorophenyl)propylamine. The results indicated that these compounds exhibited significant antibacterial activity against multiple strains, suggesting their potential use in treating bacterial infections .
Enzyme Inhibition Studies
Research focusing on enzyme inhibition highlighted that certain derivatives of this compound demonstrated strong inhibitory effects on AChE, which is relevant in the context of neurodegenerative diseases like Alzheimer's . Additionally, the inhibition of urease suggests potential applications in treating conditions related to urea metabolism.
Antitumor Activity
Investigations into the antitumor properties revealed that derivatives of 1-(4-Chlorophenyl)propylamine could effectively inhibit cancer cell proliferation. For instance, studies showed that these compounds could induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation .
The mechanisms by which 1-(4-Chlorophenyl)propylamine exerts its biological effects are multifaceted:
- Interaction with Biological Targets : Molecular docking studies have elucidated how these compounds interact with various proteins, influencing their activity. For example, binding affinities to AChE and other enzymes can be predicted based on structural characteristics.
- Induction of Apoptosis : The ability to induce apoptosis in cancer cells is linked to the compound's capacity to disrupt microtubule dynamics and inhibit tubulin polymerization, thus preventing cell division .
Data Table: Summary of Biological Activities
| Activity | Effectiveness | Target Pathogen/Cell Line |
|---|---|---|
| Antibacterial | Moderate to Strong | Salmonella typhi, Bacillus subtilis |
| AChE Inhibition | Strong | Neuronal Cells |
| Urease Inhibition | Significant | Urease-producing bacteria |
| Antitumor | Effective | Various Cancer Cell Lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
